Dibutyl phosphonite

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dibutyl phosphonite is an organophosphorus compound with the molecular formula C8H19O3P. It is a colorless liquid that is soluble in organic solvents and has a variety of applications in both industrial and research settings. This compound is known for its role as an intermediate in the synthesis of other phosphorus-containing compounds and its use as an additive in various chemical processes.

准备方法

Dibutyl phosphonite can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with butanol in the presence of a base. The reaction proceeds as follows:

PCl3+3C4H9OH→(C4H9O)2PCl+C4H9OH→(C4H9O)2P(O)H

This method requires careful control of reaction conditions, including temperature and the molar ratios of reactants, to ensure high yields and purity of the product .

化学反应分析

Dibutyl phosphonite undergoes a variety of chemical reactions, including oxidation, hydrolysis, and substitution reactions. Some of the common reactions are:

Oxidation: this compound can be oxidized to dibutyl phosphate using oxidizing agents such as hydrogen peroxide or oxygen.

Hydrolysis: In the presence of water, this compound can hydrolyze to form dibutyl phosphonic acid.

Substitution: this compound can react with various electrophiles to form substituted phosphonates. For example, it can react with alkyl halides to form alkyl phosphonates.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Chemical Extraction and Separation

Dibutyl phosphonite has been studied for its effectiveness in the extraction of actinides and lanthanides from aqueous solutions. Research indicates that dibutyl phosphonate can selectively extract thorium and other heavy metals from solutions, making it valuable in nuclear chemistry and waste management. For instance, studies have shown that dibutyl phosphonate dissolved in odorless kerosene effectively separates thorium from nitric acid solutions, demonstrating its utility in radiochemical processes .

Biodegradation and Environmental Applications

The biodegradation of dibutyl phosphite, a related compound, has been explored as a method for bioremediation. Microbial granules capable of degrading dibutyl phosphite have been cultivated, leading to complete degradation within hours under controlled conditions. This research highlights the potential of this compound derivatives in environmental cleanup efforts, particularly in treating contaminated sites with organophosphorus compounds .

Material Science

In material science, dibutyl phosphonate has been utilized to modify conducting polymers such as polyaniline. The immersion of polyaniline films in dibutyl phosphonate results in a color change due to protonation effects, indicating potential applications in sensors and electronic devices . This property can be exploited for developing smart materials that respond to environmental stimuli.

Pharmaceutical Applications

Dibutyl phosphonate's structure allows it to function as a bioactive compound in pharmaceutical research. It has been investigated for its role as a pro-drug or drug delivery agent due to its ability to interact with biological systems effectively. Its bioactive properties are particularly relevant in the design of drugs targeting specific biological pathways or conditions .

Analytical Chemistry

The application of dibutyl phosphonate extends to analytical chemistry, where it is used for surface functionalization and enhancing the sensitivity of analytical methods. Its ability to form stable complexes with metal ions makes it useful for developing sensors and analytical devices for detecting trace metals in various samples .

Case Study 1: Actinide Extraction

A study demonstrated the efficiency of dibutyl phosphonate in extracting actinides from aqueous solutions. The extraction process involved optimizing parameters such as pH and concentration, resulting in high extraction yields. This application is crucial for nuclear waste management and the recycling of valuable materials from spent nuclear fuel.

Case Study 2: Biodegradation of Dibutyl Phosphite

Research on the biodegradation of dibutyl phosphite showed that specific bacterial strains could effectively degrade this compound within hours in a controlled environment. This finding supports the use of dibutyl phosphonate derivatives in bioremediation strategies aimed at reducing environmental pollution caused by organophosphorus compounds.

作用机制

The mechanism of action of dibutyl phosphonite involves its ability to act as an antioxidant. It functions by decomposing hydroperoxides, which are harmful byproducts of oxidation reactions. This decomposition helps to stabilize polymers and other materials against oxidative degradation. The molecular targets and pathways involved include the reduction of peroxyl radicals to alkoxyl radicals, which then react further to terminate the radical chain oxidation .

相似化合物的比较

Dibutyl phosphonite can be compared with other similar organophosphorus compounds such as dibutyl phosphite and dibutyl phosphate. While all these compounds contain phosphorus, they differ in their oxidation states and reactivity:

Dibutyl phosphite: This compound is similar to this compound but has a different oxidation state. It is used in similar applications but has different reactivity due to its lower oxidation state.

Dibutyl phosphate: This compound is the fully oxidized form and is more stable than this compound. It is commonly used as a flame retardant and plasticizer.

The uniqueness of this compound lies in its intermediate oxidation state, which allows it to participate in a wider range of chemical reactions compared to its fully oxidized or reduced counterparts .

生物活性

Dibutyl phosphonite (DBP) is an organophosphorus compound that has garnered interest due to its various biological activities, particularly in the fields of cytotoxicity and antimicrobial properties. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

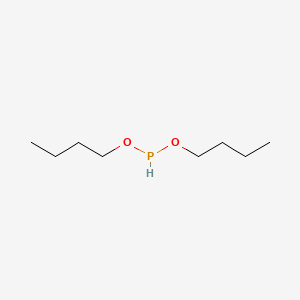

This compound is characterized by the presence of two butyl groups attached to a phosphonite functional group. This structure is significant as it influences the compound's interaction with biological systems. The general formula for this compound can be represented as:

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound and its derivatives on various cancer cell lines. For instance, a study reported the synthesis of novel 1,2,3-triazol-5-yl-phosphonates, including dibutyl phosphonate derivatives, which were tested for their cytotoxicity against human promyelocytic leukemia HL-60 cells. The results indicated that while some derivatives showed moderate activity, the overall antibacterial effect was modest, with IC50 values suggesting limited efficacy in inhibiting cell growth .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A study focusing on microwave synthesis and the antimicrobial activity of dibutyl-substituted compounds revealed that these compounds exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The compounds were tested at various concentrations (500, 250, and 100 µg/disc), demonstrating a dose-dependent response .

Table 1: Antibacterial Activity of Dibutyl Phosphonate Derivatives

| Compound | Concentration (µg/disc) | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|---|

| Dibutyl Phosphonate 5a | 500 | 20 | Staphylococcus aureus |

| Dibutyl Phosphonate 5b | 250 | 15 | Escherichia coli |

| Dibutyl Phosphonate 5c | 100 | 10 | Staphylococcus aureus |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Structure-activity relationship (SAR) studies have indicated that slight modifications in the chemical structure can significantly affect the bioactive efficacy of organophosphorus compounds. For example, variations in alkyl chain length or substitution patterns can enhance or reduce inhibitory effects on enzymes or bacterial growth .

Case Studies

- Cytotoxicity Against Cancer Cells : A detailed investigation into the cytotoxic effects of dibutyl phosphonate derivatives on HL-60 cells revealed that certain structural modifications led to increased cell death rates, highlighting the potential for developing new anticancer agents based on this scaffold .

- Antimicrobial Efficacy : In another study, dibutyl phosphonate derivatives were synthesized and screened for their antibacterial properties against common pathogens. The results demonstrated that these compounds could serve as potential alternatives to traditional antibiotics, especially in treating infections caused by resistant strains .

属性

CAS 编号 |

30653-71-5 |

|---|---|

分子式 |

C8H19O2P |

分子量 |

178.21 g/mol |

IUPAC 名称 |

dibutoxyphosphane |

InChI |

InChI=1S/C8H19O2P/c1-3-5-7-9-11-10-8-6-4-2/h11H,3-8H2,1-2H3 |

InChI 键 |

YQVYPOYAWKCVIZ-UHFFFAOYSA-N |

规范 SMILES |

CCCCOPOCCCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。